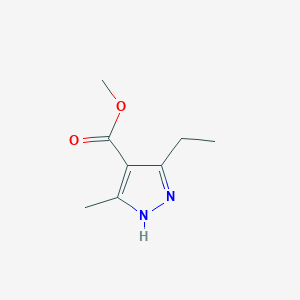

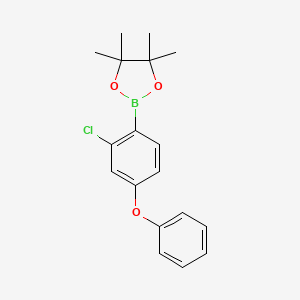

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

“Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” is a chemical compound. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . There are several reactions involving pyrazoles, including the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

- Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives. One study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting its synthesis, characterization by NMR, FT-IR, thermo gravimetric analysis, and X-ray diffraction. Theoretical studies using density functional theory (DFT) were also performed to compare experimental FT-IR and NMR chemical shifts and to study electronic transitions within the molecule (Viveka et al., 2016).

Metal Coordination Polymers

- Another study introduced semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for constructing metal coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibited unique structural diversity and potential for applications in materials science, highlighted by their chiral and achiral forms and properties like thermal and luminescence characteristics (Cheng et al., 2017).

Crystal Structure Analysis

- The synthesis and crystal structure analysis of derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, have been studied. This research provided insights into the compound's crystal structure and indicated potential biological activities like fungicidal and plant growth regulation (Minga, 2005).

Corrosion Inhibitors

- Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in industrial applications. Compounds synthesized for this purpose demonstrated high efficiency and potential for protective coating applications, with detailed studies on their adsorption behavior and theoretical analysis supporting experimental findings (Dohare et al., 2017).

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in medical and pharmaceutical research. Some compounds exhibited significant activity, emphasizing the importance of structural modification for enhancing biological effects (Hafez et al., 2016).

Wirkmechanismus

Target of Action

Methyl 5-ethyl-3-methyl-1H-pyrazole-4-carboxylate, also known as methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity This could potentially impact the compound’s interaction with its targets and any resulting changes

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field Therefore, it can be inferred that this compound might interact with various biochemical pathways

Action Environment

It is known that the structure of pyrazoles can be influenced by solvents, which may affect their tautomeric stabilization

Safety and Hazards

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate” could be in these areas.

Eigenschaften

IUPAC Name |

methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)5(2)9-10-6/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLVHUEBJKLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742257 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89270-11-1 | |

| Record name | Methyl 3-ethyl-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

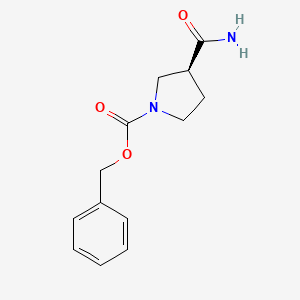

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)

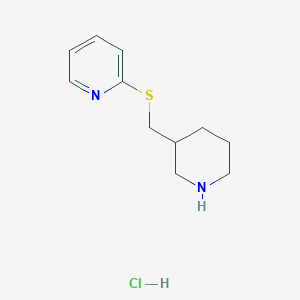

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

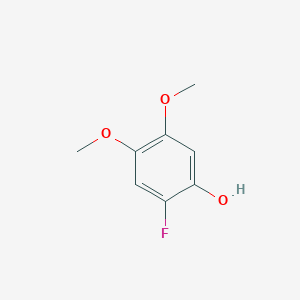

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)